

molecular weight of Cy5-PEG5-amine hydrochloride

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Compound of Interest

Compound Name: Cy5-PEG5-amine hydrochloride

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Technical Guide: Cy5-PEG5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and applications of **Cy5-PEG5-amine hydrochloride**, a fluorescent labeling reagent. The document includes key quantitative data, a detailed experimental protocol for a typical bioconjugation reaction, and a workflow diagram to illustrate the process.

Core Properties of Cy5-PEG5-amine Hydrochloride

Cy5-PEG5-amine hydrochloride is a versatile molecule that combines a bright, far-red fluorescent cyanine dye (Cy5) with a hydrophilic polyethylene glycol (PEG) spacer of five units, terminating in a primary amine group. The hydrochloride salt form enhances its solubility in aqueous solutions. The primary amine serves as a reactive handle for conjugation to various biomolecules and surfaces containing carboxylic acids or activated esters (e.g., NHS esters). The PEG linker improves the solubility of the conjugate and reduces non-specific binding.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Cy5-PEG5-amine hydrochloride**, compiled from various suppliers. Minor variations may exist between batches.

Property	Value	Reference
Molecular Weight	817.9 g/mol - 818.93 g/mol	[1][2]
Chemical Formula	C ₄₄ H ₆₆ Cl ₂ N ₄ O ₆	[1]
Purity	≥95%	[1]
Excitation Maximum (λ _{ex})	~646 - 649 nm	[1]
Emission Maximum (λ _{em})	~662 - 667 nm	[1]
Extinction Coefficient	~232,000 cm ⁻¹ M ⁻¹	[1]
Solubility	DMSO, DMF, DCM; low solubility in water	[1]
Appearance	Solid	
Storage Conditions	-20°C for long-term storage	[1]

Experimental Protocol: Bioconjugation of an Amine-Reactive Dye to a Protein

This protocol details a general procedure for the covalent labeling of a protein with an amine-reactive fluorescent dye, such as a Cy5 NHS ester, which targets primary amines (e.g., lysine residues) on the protein. This process is analogous to the reactions where the amine group on Cy5-PEG5-amine would be conjugated to a carboxyl group on a target molecule.

Materials:

- Protein to be labeled (e.g., an antibody)
- Amine-reactive Cy5 dye (e.g., Cy5 NHS ester)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-9.0.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS) for elution.

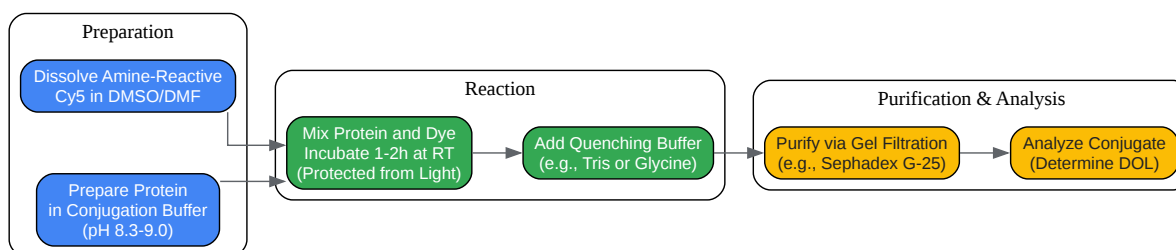
Procedure:

- Protein Preparation:
 - Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.
 - If the protein buffer contains primary amines (e.g., Tris or glycine), it must be dialyzed against the conjugation buffer before labeling.
- Dye Preparation:
 - Prepare a 10 mg/mL stock solution of the amine-reactive Cy5 dye in anhydrous DMF or DMSO. This should be done immediately before use as NHS esters are moisture-sensitive.
- Conjugation Reaction:
 - While gently vortexing, add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein depends on the specific protein and desired degree of labeling and may require optimization. A common starting point is a 10-fold molar excess of dye.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quenching the Reaction:
 - (Optional but recommended) To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
 - Incubate for an additional 30 minutes at room temperature.
- Purification of the Conjugate:
 - Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

- The first colored fraction to elute will be the fluorescently labeled protein.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~650 nm for Cy5).
 - The DOL can be calculated using the Beer-Lambert law, correcting the A280 reading for the dye's absorbance at that wavelength.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protein labeling protocol described above.



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Caption: Workflow for labeling a protein with an amine-reactive Cy5 dye.

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References

- 1. pHAb Amine and Thiol Reactive Dyes Protocol [[promega.com](#)]
- 2. lumiprobe.com [[lumiprobe.com](#)]
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